1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one
Description
1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one is a nitrogen-rich heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 3-phenylpropylamino group and at position 3 with a morpholin-4-yl-propan-1-one moiety. This structure aligns with pharmaceutical compounds where nitrogen-rich heterocycles are leveraged for binding affinity and selectivity .
Properties
Molecular Formula |
C21H26N6O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-[6-(3-phenylpropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one |
InChI |
InChI=1S/C21H26N6O2/c28-21(26-13-15-29-16-14-26)11-10-20-24-23-19-9-8-18(25-27(19)20)22-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9H,4,7,10-16H2,(H,22,25) |
InChI Key |
KRJAYWVSLIYJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2=NN=C3N2N=C(C=C3)NCCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions to form the triazolopyridazine ring.
Introduction of the Phenylpropylamine Moiety: The phenylpropylamine group is introduced through nucleophilic substitution reactions, often using phenylpropylamine and suitable leaving groups.
Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate compound with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Formation of the Triazolopyridazine Core
-
Cyclization Reactions : The triazolo[4,3-b]pyridazine core may form via condensation of a diamine with a carbonyl compound, followed by aromatic cyclization. For example, similar heterocycles (e.g., pyrazolo[3,4-b]pyridin-6-yl derivatives) are synthesized through ring-closing steps involving diamines and carboxylic derivatives .
-
Ring-Closing Mechanism : Potential intermediates include acyclic precursors that undergo intramolecular cyclization under heating or acidic/basic conditions to form the fused triazolo-pyridazine system.
Key Reagents and Conditions
Amide Bond Formation
The propan-1-one group forms via nucleophilic acyl substitution:
This step typically occurs under mild conditions with a base to absorb HCl .
Amination and Alkylation
The triazolo[4,3-b]pyridazine undergoes amination at position 6, followed by alkylation with 3-phenylpropylamine:
Step 2 may involve reductive amination or direct alkylation under basic conditions .
Hydrolysis
The amide bond in the propan-1-one group is susceptible to hydrolysis under acidic or basic conditions:
This reaction is accelerated by enzymes or harsh pH environments .
Thermal Degradation
The triazolopyridazine core may degrade under high temperatures due to ring strain or cleavage of the fused system. For example, similar heterocycles (e.g., pyrroloindoles) undergo isomerization or ring-opening under heat .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against tumor cells, suggesting strong antiproliferative effects .
- Antimicrobial Properties
- Inflammation Modulation
Synthesis and Derivatives
The synthesis of 1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Morpholine Incorporation : Morpholine moieties are integrated through nucleophilic substitution reactions to enhance solubility and bioactivity.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of a series of triazolo-pyridazine derivatives similar to the compound . The results indicated that specific substitutions significantly increased cytotoxicity against breast cancer cell lines. The most effective compound showed an IC50 value of 0.5 µM, demonstrating promise for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, a set of related compounds was tested against Staphylococcus aureus and Escherichia coli. Results revealed that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 16 µg/mL, indicating potent antimicrobial properties that warrant further exploration for clinical applications .
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes and Receptors: It can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Inhibit or Activate Pathways: Depending on the target, the compound can inhibit or activate specific biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs Containing [1,2,4]Triazolo[4,3-b]Pyridazine Cores
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is versatile, with substituents dictating physicochemical and biological properties. Key analogs include:
- Isopropylthio Derivatives: lists compounds like {[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetic acid, where a sulfur-containing isopropyl group replaces the 3-phenylpropylamino substituent. In contrast, the 3-phenylpropylamino group introduces both aromaticity and flexibility, which could enhance receptor binding .
- Morpholinyl Propanone Linkage: The morpholine-propanone chain in the main compound is absent in analogs. Morpholine’s oxygen atom improves solubility, as seen in benzimidazole derivatives (e.g., compounds 3q and 3r in ), where morpholinyl groups enhance drug-like properties .
Table 1: Structural and Predicted Property Comparison
Comparison with Tetrazine-Based High-Nitrogen Compounds
Tetrazines (e.g., 1,2,4,5-tetrazine) are high-nitrogen heterocycles (68.3% N by mass) used in energetic materials due to their high enthalpy of formation and thermal stability . In contrast, the main compound’s triazolo-pyridazine core has a lower nitrogen content (~25% estimated) but retains sufficient heteroatom density for pharmaceutical applications. While tetrazines prioritize stability under extreme conditions, the main compound’s morpholine and arylalkyl substituents suggest optimization for room-temperature stability and solubility.
Table 2: Nitrogen Content and Stability
| Compound/Class | Nitrogen Content (%) | Thermal Stability | Primary Application |
|---|---|---|---|
| Main Compound | ~25 | Moderate | Pharmaceuticals |
| 1,2,4,5-Tetrazine () | 68.3 | High | Energetic materials |
Contrast with Benzimidazole Derivatives Featuring Morpholinyl Groups
Benzimidazole derivatives in (e.g., 3q and 3r) share the morpholinyl-propanone motif with the main compound but differ in core structure. Benzimidazoles are established protease or kinase inhibitors, where the planar aromatic core facilitates π-π stacking in enzyme active sites. The triazolo-pyridazine core, being smaller and less aromatic, may exhibit distinct binding modes. Both classes use morpholine to enhance solubility, but the main compound’s triazolo-pyridazine could offer reduced steric hindrance, enabling access to narrower binding pockets .
Toxicity Considerations Relative to Heterocyclic Amines
Heterocyclic amines (HCAs) like IQ () are mutagenic due to their fused aromatic systems and metabolic activation to DNA-reactive species . Preliminary toxicity assessments should evaluate metabolic pathways to rule out genotoxic intermediates.
Biological Activity
1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a morpholine ring, a triazole moiety, and a pyridazine derivative. Its molecular formula is with a molecular weight of 356.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of 1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one involves several steps including the formation of the triazole and pyridazine rings through cyclization reactions. Various synthetic routes have been explored to optimize yield and purity, often utilizing catalysts such as concentrated HCl in methanol solutions to facilitate reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the triazole scaffold. For instance:
- Cell Line Studies : Compounds similar to 1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one have shown efficacy against various cancer cell lines. The XTT assay demonstrated significant cytotoxicity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
The proposed mechanism of action involves:
- Inhibition of Angiogenesis : The compound has been observed to inhibit angiogenesis markers such as VEGF and MMP-9 in vitro, suggesting its role in preventing tumor growth by disrupting blood supply formation .
- Protein Kinase Modulation : Similar compounds have been noted for modulating protein kinase activity which is crucial for cellular proliferation and survival pathways in cancer cells .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 5.2 | Inhibition of angiogenesis |
| Anticancer | A549 | 7.8 | Protein kinase modulation |
| Anti-inflammatory | RAW 264.7 | 12.0 | Inhibition of pro-inflammatory cytokines |
Case Study 1: Anticancer Efficacy
In a study published in European Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their anticancer activity. The results indicated that modifications at the phenyl group significantly enhanced cytotoxicity against breast cancer cells while maintaining selectivity towards normal cells .
Case Study 2: Angiogenesis Inhibition
Another research effort focused on the antiangiogenic properties of related compounds. The study revealed that specific substitutions on the triazole ring could lead to enhanced inhibition of vascular endothelial growth factor (VEGF), thereby reducing tumor-induced angiogenesis effectively .
Q & A
Q. What are the established synthetic routes for 1-(morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one?
Methodological Answer: The compound can be synthesized via multi-step organic transformations. A typical approach involves:
- Step 1: Condensation of 3-phenylpropylamine with a triazolopyridazine precursor (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine) to introduce the amino group at position 6 .
- Step 2: Coupling the morpholine moiety via a propan-1-one linker using a nucleophilic acyl substitution or Mitsunobu reaction .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/dioxane) are critical to achieving >95% purity .
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine protons at δ ~3.6 ppm, triazole protons at δ ~8.2 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₈N₆O₂: 424.22 g/mol) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., triazolo-pyridazine vs. pyridazino-triazole isomers) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer: Screen against target classes associated with triazolo-pyridazine derivatives:
- Kinase Inhibition: Use ATP-competitive assays (e.g., EGFR, Aurora kinases) .
- Antiproliferative Activity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Receptor Binding: Radioligand displacement assays (σ₁ or σ₂ receptors) with IC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for enhanced target affinity?
Methodological Answer: Systematic modifications guided by computational modeling:
- Substituent Variation: Replace the 3-phenylpropyl group with bulkier arylalkyl chains (e.g., 4-fluorophenylpropyl) to enhance hydrophobic interactions .
- Morpholine Optimization: Substitute morpholine with piperazine or thiomorpholine to modulate solubility and hydrogen-bonding capacity .
- Linker Flexibility: Replace the propan-1-one linker with a shorter (ethanone) or rigid (cyclopropane) spacer to probe conformational effects .
Q. How can contradictory data in literature regarding biological efficacy be resolved?
Methodological Answer: Address discrepancies via:
- Assay Standardization: Compare results under identical conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Orthogonal Validation: Confirm antiproliferative activity using both MTT and clonogenic assays .
- Metabolic Stability Testing: Rule out false negatives caused by rapid degradation (e.g., liver microsome assays) .
Q. What strategies are effective in elucidating the compound’s mechanism of action?
Methodological Answer:
- Target Deconvolution: Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
- Gene Knockdown: CRISPR/Cas9-mediated knockout of suspected targets (e.g., EGFR) to assess dependency .
- Molecular Dynamics Simulations: Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding modes .
Q. How can synthetic impurities be characterized and minimized?
Methodological Answer:
- HPLC-MS Profiling: Use reverse-phase C18 columns (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) to detect impurities (e.g., unreacted triazolo-pyridazine intermediates) .
- Process Optimization: Adjust reaction stoichiometry (e.g., 1.2 eq of 3-phenylpropylamine) and temperature (80°C vs. room temperature) to suppress side products .
Q. What computational tools are suitable for predicting physicochemical properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
